molecular formula C12H13N3O3 B11186952 6-acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

6-acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11186952
M. Wt: 247.25 g/mol
InChI Key: MEIVSIBCVKDORK-UHFFFAOYSA-N
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Description

6-acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating the precursor compounds with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions. This reaction selectively forms pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are crucial in cell signaling pathways . These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

6-acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H13N3O3/c1-6-8(7(2)16)5-9-10(13-6)14(3)12(18)15(4)11(9)17/h5H,1-4H3

InChI Key

MEIVSIBCVKDORK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)N(C(=O)N(C2=O)C)C)C(=O)C

Origin of Product

United States

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